

Structure-Activity Relationship of 2-(3,5-Dimethylphenoxy)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(3,5-Dimethylphenoxy)propanoic acid

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Introduction

2-(3,5-Dimethylphenoxy)propanoic acid belongs to the class of phenoxypropanoic acid derivatives, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Compounds within this class, particularly those acting as peroxisome proliferator-activated receptor (PPAR) agonists, have been investigated for their therapeutic potential in metabolic disorders such as dyslipidemia and type 2 diabetes.^[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **2-(3,5-Dimethylphenoxy)propanoic acid** and its analogs, focusing on their role as PPAR modulators. The guide details experimental protocols for assessing their activity and visualizes key biological pathways and experimental workflows.

Core Structure and Pharmacophore

The fundamental structure of **2-(3,5-Dimethylphenoxy)propanoic acid** consists of a phenoxy ring, a propanoic acid moiety, and two methyl groups at the 3 and 5 positions of the phenyl ring. The key pharmacophoric features generally include:

- An acidic head group (the carboxylic acid) that is crucial for interacting with the ligand-binding domain of target receptors.
- A linker (the ether oxygen and the ethyl chain) that provides the appropriate spatial orientation.
- A hydrophobic aromatic ring (the dimethylphenyl group) that engages in hydrophobic interactions within the binding pocket.

Structure-Activity Relationship (SAR)

The biological activity of **2-(3,5-Dimethylphenoxy)propanoic acid** derivatives is highly dependent on the nature and position of substituents on both the phenoxy ring and the propanoic acid chain. The following table summarizes the quantitative structure-activity relationship based on data from analogous phenoxypropanoic acid derivatives acting as PPAR agonists.

Modification	Position	Substituent	Effect on PPAR α Agonist Activity	Effect on PPAR γ Agonist Activity	Reference Compound EC50 (nM)
Propanoic Acid Moiety	α -position	Methyl	Generally enhances activity	Generally enhances activity	Varies
α -position	No substitution	Reduced activity	Reduced activity	Varies	
Carboxylic Acid	Esterification	Abolishes or significantly reduces activity	Abolishes or significantly reduces activity	Varies	
Carboxylic Acid	Amidation	Abolishes or significantly reduces activity	Abolishes or significantly reduces activity	Varies	
Phenoxy Ring	3,5-positions	Dimethyl	Potent activity observed in analogs	Potent activity observed in analogs	Varies
4-position	Bulky hydrophobic group	Can increase potency and selectivity	Can increase potency and selectivity	Varies	
2-position	Halogen	May increase activity	May increase activity	Varies	
-	Replacement with other heterocycles	Can modulate selectivity and potency	Can modulate selectivity and potency	Varies	

Note: The data presented is a summary derived from studies on various phenoxypropanoic acid derivatives and may not be directly representative of **2-(3,5-Dimethylphenoxy)propanoic acid** itself, for which specific quantitative SAR data is not readily available in the public domain. The EC50 values are highly dependent on the specific assay conditions and the full structure of the analog being tested.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of **2-(3,5-Dimethylphenoxy)propanoic acid** and its derivatives. Below are key experimental protocols for evaluating their potential as PPAR agonists.

PPAR Transactivation Assay (Reporter Gene Assay)

This assay is fundamental for quantifying the ability of a compound to activate PPAR subtypes.

- Cell Line: HEK293T or other suitable mammalian cell lines.
- Plasmids:
 - An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of the human PPAR subtype (α , γ , or δ) fused to the GAL4 DNA-binding domain.
 - A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- Procedure:
 - Co-transfect the cells with the chimeric receptor and reporter plasmids.
 - After 24 hours, plate the transfected cells into 96-well plates.
 - Treat the cells with various concentrations of the test compound (e.g., 0.1 nM to 10 μ M) or a vehicle control (e.g., DMSO). A known PPAR agonist (e.g., fenofibrate for PPAR α , rosiglitazone for PPAR γ) should be used as a positive control.
 - Incubate for 16-24 hours.

- Lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: The fold activation is calculated relative to the vehicle control. The EC50 value, the concentration at which the compound elicits 50% of its maximal response, is determined by fitting the dose-response data to a sigmoidal curve.[2]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

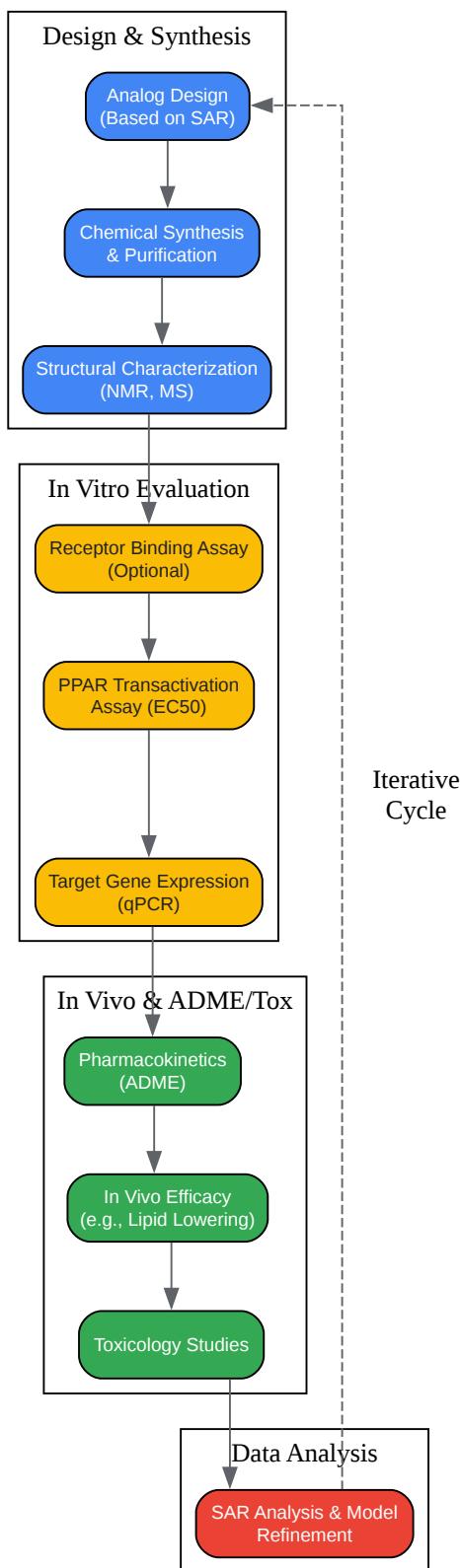
This assay confirms the compound's ability to regulate the expression of known PPAR target genes involved in lipid metabolism.

- Cell Line: A cell line that endogenously expresses the PPAR subtype of interest, such as the human hepatoma cell line HepG2 for PPAR α .
- Procedure:
 - Culture the cells and treat them with different concentrations of the test compound for a specified period (e.g., 24 hours).
 - Harvest the cells and extract total RNA.
 - Synthesize cDNA from the RNA via reverse transcription.
 - Perform qPCR using primers specific for PPAR target genes (e.g., CD36, CPT1A, MCAD for PPAR α) and a housekeeping gene for normalization (e.g., GAPDH).[2]
- Data Analysis: The relative change in gene expression is calculated using the $\Delta\Delta Ct$ method.

Mandatory Visualizations Signaling Pathway of PPAR α Activation

Caption: PPAR α signaling pathway initiated by ligand binding.

Experimental Workflow for SAR Studies



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Caption: Workflow for SAR studies of novel compounds.

Conclusion

The structure-activity relationship of **2-(3,5-Dimethylphenoxy)propanoic acid** and its analogs is a critical area of study for the development of novel therapeutics targeting metabolic diseases. The core pharmacophore, consisting of an acidic head, a linker, and a hydrophobic aromatic ring, provides a robust framework for modification to optimize potency and selectivity. The dimethyl substitution at the 3 and 5 positions of the phenoxy ring appears to be a favorable feature for activity in related compounds. Future research should focus on synthesizing and testing a focused library of derivatives to build a quantitative SAR model specific to this scaffold. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for such investigations, enabling a systematic approach to the discovery of new and improved drug candidates.

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